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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-

aroylflavones, an important class of compounds in medicinal chemistry, utilizing choline
hydroxide as an efficient, green, and recyclable catalyst. The synthesis proceeds via a

sequential one-pot Baker-Venkataraman rearrangement.

Introduction
3-Aroylflavones are a significant subclass of flavones that are primarily accessible through

chemical synthesis.[1][2] These compounds have garnered interest in drug discovery due to

their diverse biological activities. Traditional synthetic methods often involve harsh conditions

and the use of toxic catalysts. The use of choline hydroxide, an inexpensive and

environmentally benign ionic liquid, offers a sustainable alternative for the synthesis of these

valuable compounds.[1][3] This protocol details a sequential 'one-pot' synthesis from 2'-

hydroxyacetophenones and aroyl chlorides, catalyzed by choline hydroxide in triethylamine.

[1][2]

Reaction Principle
The synthesis of 3-aroylflavones is achieved through a sequential 'one-pot' process involving

two key steps:
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Esterification: The initial step is the esterification of a 2'-hydroxyacetophenone with an aroyl

chloride in the presence of triethylamine at room temperature.

Baker-Venkataraman Rearrangement and Cyclodehydration: The addition of choline
hydroxide and further triethylamine, followed by reflux, promotes an intramolecular Baker-

Venkataraman rearrangement to form a 1,3-diketone intermediate, which then undergoes

cyclodehydration to yield the final 3-aroylflavone.

Choline hydroxide has been demonstrated to be a more efficient catalyst compared to other

bases like KOH/pyridine and CaO-ES/triethylamine for this transformation.[1][3]

Quantitative Data Summary
The efficiency of the choline hydroxide-catalyzed synthesis of 3-aroylflavones is influenced by

the amount of catalyst and the electronic properties of the substituents on the starting

materials.

Table 1: Influence of Choline Hydroxide Amount on the Synthesis of 3-Benzoyl-6-

chloroflavone*

Choline Hydroxide (mmol) Yield (%)

0.25 ~35

0.50 59

1.00 ~55

1.50 ~48

2.00 ~40

2.50 12

3.00 9

3.50 ~5

*Reaction Conditions: 5'-chloro-2'-hydroxyacetophenone (1.0 mmol), benzoyl chloride (2.3

mmol), triethylamine (2.5 mmol) for 30 min at room temperature, then addition of choline
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hydroxide and triethylamine (11.0 mmol) and refluxing for 5 hours.[1][2] An excessive amount

of choline hydroxide can lead to the hydrolysis of the ester intermediate, reducing the yield.[1]

[3]

Table 2: Synthesis of Various 3-Aroylflavones using Choline Hydroxide Catalyst*

Entry

2'-
Hydroxyaceto
phenone
Substituent

Aroyl Chloride
Substituent

Time (h) Yield (%)

1 6-Cl H 5 59

2 6-Br H 5 62

3 6-I H 5 55

4 6-CH₃ H 6 51

5 6-OCH₃ H 6 48

6 H H 6 45

7 6-Br 4-Cl 4 75

8 6-Br 4-Br 4 78

9 6-Br 4-F 4 72

10 6-Br 4-CH₃ 6 58

11 6-Br 4-OCH₃ 6 53

12 6-Br 2-Cl 4.5 69

*Optimized Conditions: 2'-hydroxyacetophenone (1.0 mmol), aroyl chloride (2.3 mmol),

triethylamine (2.5 mmol), choline hydroxide (0.5 mmol), triethylamine (11.0 mmol), reflux. The

results indicate that electron-withdrawing groups on the aroyl chloride lead to shorter reaction

times and higher yields.[3]

Table 3: Recyclability of Choline Hydroxide Catalyst in the Synthesis of 3-Benzoyl-6-

chloroflavone
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Recycle Run Yield (%)

1 59

2 58

3 58

4 57

5 56

6 55

The choline hydroxide catalyst can be recovered and reused for up to six cycles without a

significant loss of activity.[1][3]

Experimental Protocols
Materials and Equipment

Substituted 2'-hydroxyacetophenones

Substituted aroyl chlorides

Choline hydroxide (45 wt% in methanol, or prepared)

Triethylamine (Et₃N)

Methylene chloride (CH₂Cl₂)

Hydrochloric acid (HCl), 0.1% aqueous solution

Water

5 mL two-necked round-bottom flask

Condenser

Magnetic stirrer and stir bar
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Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Apparatus for column chromatography (e.g., silica gel, eluent system like n-hexane:ethyl

acetate)

Analytical equipment for product characterization (e.g., HPLC, NMR, HRMS)

General Procedure for the Synthesis of 3-Aroylflavones
To a 5 mL two-necked round-bottom flask equipped with a condenser and a magnetic stir

bar, add the 2'-hydroxyacetophenone (1.0 mmol), triethylamine (2.5 mmol, 0.253 g), and the

corresponding aroyl chloride (2.3 mmol).

Stir the mixture at room temperature for 30 minutes to facilitate the initial esterification.

To the reaction mixture, add choline hydroxide (0.5 mmol, 0.0606 g) and additional

triethylamine (11.0 mmol, 1.113 g).

Heat the reaction mixture to reflux and maintain for the appropriate time as indicated in Table

2 (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Transfer the mixture to a separatory funnel and extract the product with methylene chloride

(70 mL) and water (3 mL).

Separate the organic layer. The aqueous layer, containing the choline hydroxide catalyst,

can be retained for catalyst recovery.

Wash the organic layer with 0.1% aqueous hydrochloric acid (2 mL), followed by water, and

then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., n-hexane:ethyl acetate) to afford the pure 3-aroylflavone.

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Catalyst Recovery and Recycling
Take the aqueous layer from the initial extraction (step 7 of the general procedure).

Wash the aqueous layer with methylene chloride (3 x 10 mL) to remove any residual organic

compounds.

Evaporate the water under reduced pressure at 80°C for 30 minutes to recover the choline
hydroxide. The recovery yield is typically around 98%.[1][3]

The recovered choline hydroxide can be used directly in subsequent reactions.

Visualized Workflows and Mechanisms
Caption: Experimental workflow for the synthesis of 3-aroylflavones.
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Plausible Reaction Mechanism
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Caption: Plausible mechanism for the synthesis of 3-aroylflavones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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